
2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol is an organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with four methyl groups and a phenyl group. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,6,6-Tetramethylpiperidine.
Reaction with Phenyl Grignard Reagent: The 2,2,6,6-Tetramethylpiperidine is then reacted with a phenyl Grignard reagent under controlled conditions to introduce the phenyl group.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to form the desired this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, but may include inhibition of microbial growth, modulation of enzyme activity, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: Lacks the phenyl group but shares the piperidine core structure.
2,2,6,6-Tetramethyl-4-piperidinol: Similar structure but without the phenyl group.
2,2,6,6-Tetramethyl-4-piperidinone: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its similar counterparts.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c1-13(2)10-15(17,11-14(3,4)16-13)12-8-6-5-7-9-12/h5-9,16-17H,10-11H2,1-4H3 |
InChI Key |
ANWUNKVMALBHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15082187.png)
![3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B15082205.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)
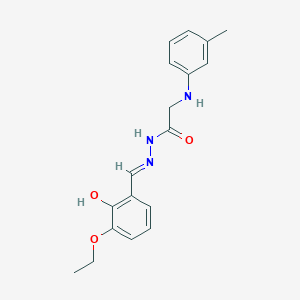
![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082226.png)

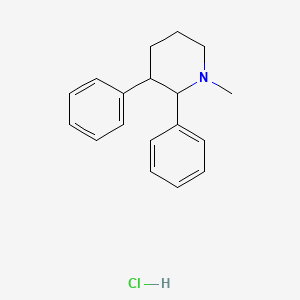
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
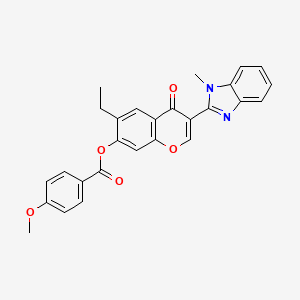
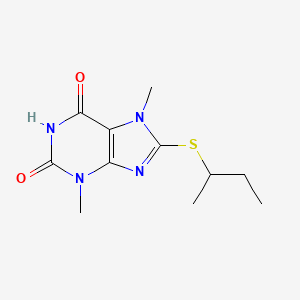
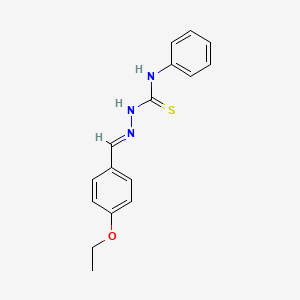
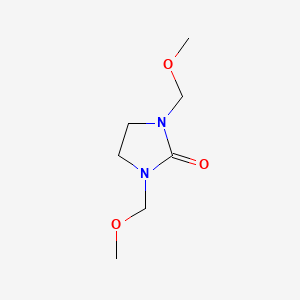
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15082291.png)
